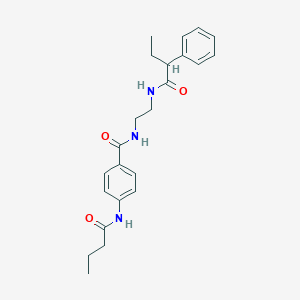

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(butanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-3-8-21(27)26-19-13-11-18(12-14-19)22(28)24-15-16-25-23(29)20(4-2)17-9-6-5-7-10-17/h5-7,9-14,20H,3-4,8,15-16H2,1-2H3,(H,24,28)(H,25,29)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXXSSMHIVQQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C(CC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of butyramido and phenylbutanamido groups through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.

Industrial Production Methods

Industrial production of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Substituted benzamides, phenylbutanamides

Scientific Research Applications

Cancer Treatment

Research has demonstrated that 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide exhibits significant antitumor activity across various cancer types:

- Clinical Trials : The compound has been evaluated in clinical trials for treating conditions such as meningioma, acoustic neuroma, and testicular lymphoma. These studies highlight its potential effectiveness against tumors that are resistant to conventional therapies .

- Mechanistic Studies : In vitro studies have shown that treatment with this compound leads to cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models. Specifically, it induces G2/M phase accumulation and subsequent cell death, demonstrating a more potent effect compared to existing HDAC inhibitors .

Neurological Disorders

Beyond oncology, there is emerging interest in the potential application of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide in treating neurological disorders. The modulation of histone acetylation may influence neuroprotective pathways and reduce neuroinflammation .

Data Tables

Antitumor Efficacy

A notable study investigated the efficacy of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide in NSCLC models. The results indicated:

- In vitro : Significant inhibition of cell proliferation was observed at concentrations as low as 2.5 µM.

- In vivo : Mouse xenograft models treated with the compound showed reduced tumor size and weight compared to control groups .

Comparative Analysis with Other HDAC Inhibitors

In comparative studies with established HDAC inhibitors like vorinostat and romidepsin:

Mechanism of Action

The mechanism of action of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Benzamide Derivatives

Structural Comparisons

Table 1: Key Structural Features of Selected Benzamide Derivatives

| Compound Name | Substituents on Benzamide Core | Side Chain Modifications | Key Functional Groups |

|---|---|---|---|

| 4-Butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide | 4-Butyramido | N-(2-(2-Phenylbutanamido)ethyl) | Dual amides, alkyl/aryl chains |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | None | N-(3,4-dimethoxyphenethyl) | Methoxy groups |

| 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) | 2-Hydroxy | N-(3,4-dimethoxyphenethyl) | Hydroxy, methoxy groups |

| [125I]PIMBA (Sigma receptor ligand) | 4-Methoxy, 3-iodo | N-(2-(1'-piperidinyl)ethyl) | Iodo, piperidinyl |

| THHEB (Antioxidant) | 3,4,5-Trihydroxy | N-(2-(4-hydroxyphenyl)ethyl) | Multiple hydroxyl groups |

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Antimicrobial) | None | Azetidinone, chloroaryl | Chloro, azetidinone |

Key Observations :

- Lipophilicity : The butyramido and phenylbutanamido groups in the target compound enhance lipophilicity compared to polar analogs like THHEB (hydroxyl-rich) or Rip-D (hydroxy/methoxy) .

- Hydrogen Bonding: The dual amide architecture allows stronger hydrogen bonding than mono-amide derivatives (e.g., Rip-B) but weaker than polyhydroxy analogs (e.g., THHEB) .

Pharmacological Activity Comparisons

Table 2: Reported Bioactivities of Analogous Compounds

Key Observations :

- Antimicrobial Potential: The target compound lacks the azetidinone or benzimidazole moieties critical for antimicrobial activity in and . Its alkyl chains may instead favor antifungal or biofilm disruption, but data are needed .

- Antioxidant Capacity : Unlike THHEB, the absence of hydroxyl groups in the target compound likely limits radical scavenging efficacy .

- Receptor Targeting : The piperidinyl group in [125I]PIMBA enables sigma receptor binding, whereas the target compound’s phenylbutanamido group may favor alternative targets (e.g., G-protein-coupled receptors) .

Biological Activity

4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide is a synthetic compound belonging to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. This article aims to explore the biological activity of this compound, supported by research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide can be represented as:

This structure features a benzamide core substituted with a butyramido group and a phenylbutanamido moiety, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide exhibit various biological activities. The following sections summarize key findings related to its anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

A study focused on benzamide derivatives revealed that certain modifications could enhance anti-inflammatory effects. In particular, compounds lacking double bonds in their structure showed increased activity against inflammation-related pathways. The presence of specific substituents on the benzene ring significantly influenced the anti-inflammatory potency of the compounds tested .

| Compound | Anti-inflammatory Activity (IC50 μM) |

|---|---|

| Compound 1 | 5.0 |

| Compound 2 | 3.5 |

| 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide | TBD |

Anti-cancer Activity

The potential of benzamide derivatives in cancer treatment has been explored extensively. For instance, a series of N-benzoyl-2-hydroxybenzamides were synthesized and evaluated for their efficacy against various cancer cell lines. The results indicated that structural modifications could lead to significant improvements in cytotoxicity against cancer cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 10.0 |

| Compound B | HeLa | 8.5 |

| 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide | TBD |

Antimicrobial Activity

Benzamides have also been evaluated for their antimicrobial properties. A recent investigation into sulfamoyl benzamides demonstrated selective inhibition against various pathogens, indicating that similar compounds could exhibit noteworthy antimicrobial effects .

Structure-Activity Relationship (SAR)

The SAR analysis of benzamide derivatives highlights the importance of specific functional groups in modulating biological activity. For instance, electron-withdrawing groups have been shown to enhance inhibitory effects against certain pathogens, while hydrophobic interactions play a crucial role in binding affinity and overall efficacy .

Case Studies

- In Vivo Studies : A study investigated the in vivo anti-inflammatory effects of a related compound in animal models, demonstrating significant reductions in inflammation markers compared to controls.

- Toxicity Assessments : Toxicity studies conducted on zebrafish embryos indicated that while some benzamide derivatives exhibited promising biological activities, they also necessitated careful evaluation for potential toxicity .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide?

The synthesis involves multi-step reactions, including amide coupling and functional group protection/deprotection. A typical approach includes:

- Step 1 : React 4-aminobenzoic acid with butyryl chloride to form 4-butyramidobenzoic acid.

- Step 2 : Couple this intermediate with 2-(2-phenylbutanamido)ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMSO or DMF .

- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) ensures >95% purity.

- Characterization : Confirm structure via / NMR (amide proton signals at δ 7.8–8.2 ppm; carbonyl carbons at ~170 ppm), IR (amide I band ~1650 cm), and elemental analysis .

Q. How do the physicochemical properties (e.g., solubility, logP) influence experimental design?

The compound’s multiple amide groups and aromatic substituents result in moderate hydrophilicity (predicted logP ~2.5) but poor aqueous solubility.

Q. What in vitro assays are recommended for preliminary biological activity screening?

Prioritize assays aligned with structural analogs:

- Enzyme Inhibition : Test against serine hydrolases or kinases (IC determination via fluorescence-based assays) .

- Antimicrobial Activity : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) due to reported activity in similar benzamide derivatives .

Advanced Research Questions

Q. How can target enzymes and biochemical pathways be identified for this compound?

Employ a combination of:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to label target enzymes in bacterial lysates .

- Molecular Docking : Model interactions with enzymes like Acps-PPTase, which are critical in bacterial lipid biosynthesis .

- Pathway Analysis : RNA sequencing or metabolomics to identify dysregulated pathways (e.g., fatty acid synthesis) post-treatment .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Analog Synthesis : Modify substituents (e.g., replace butyramido with trifluoromethyl groups) to assess impact on potency .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using a library of derivatives .

- Crystallography : Solve co-crystal structures with target enzymes to identify critical binding interactions (e.g., hydrogen bonds with amide groups) .

Q. How can synergistic effects with other compounds be systematically evaluated?

- Checkerboard Assays : Test combinations with β-lactam antibiotics (e.g., ampicillin) against drug-resistant strains to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies : Use time-kill curves to determine if synergy is bactericidal or bacteriostatic .

Q. What advanced analytical methods address purity and degradation challenges?

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect degradation products (e.g., hydrolyzed amides).

- Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH for 4 weeks) to identify storage conditions .

Q. How are metabolic pathways and pharmacokinetic properties investigated?

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS for phase I/II metabolites .

- Pharmacokinetics : Conduct rodent studies with IV/PO dosing to calculate bioavailability (AUC) and half-life .

Q. What formulation strategies improve bioavailability for in vivo studies?

- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance solubility and prolong half-life.

- Prodrug Design : Introduce phosphate esters at the benzamide moiety for pH-dependent release in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.